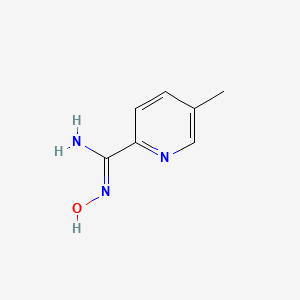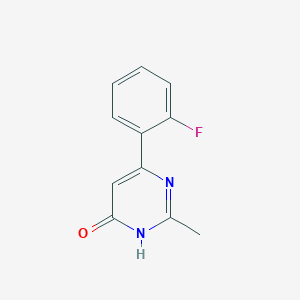
6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol (also known as 6-FMP) is a highly versatile organic compound that has been widely studied for its various applications in both scientific research and industrial chemistry. 6-FMP is a member of the pyrimidin-4-ol family, which is a class of compounds with a unique chemical structure and a wide range of biological and pharmacological activities. 6-FMP has been used in a variety of research applications, such as drug design, medicinal chemistry, and materials science. In addition, 6-FMP has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
Medicinal Chemistry: Tyrosinase Inhibition
In medicinal chemistry, this compound has been explored for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. The compound’s structure allows for interaction with the active site of tyrosinase, potentially inhibiting its function and reducing melanin synthesis.
Agrochemistry: Electrophilic Fluorination
The compound’s utility in agrochemistry is linked to its role in the synthesis of fluorinated heterocycles through electrophilic fluorination . These fluorinated compounds are significant due to their altered physicochemical properties, which can lead to enhanced bioactivity and stability in agricultural chemicals.
Materials Science: Polymer Synthesis
In materials science, derivatives of this compound are used in the synthesis of high-performance polymers like polysulfones . These polymers exhibit exceptional thermal and mechanical properties, making them suitable for advanced technological applications.
Pharmacology: Benzodiazepine Analogues
Pharmacologically, the compound’s structure is closely related to that of benzodiazepines. It has been used to design novel psychoactive substances with potent sedative and hypnotic effects . These analogues are significant for understanding GABAergic neurotransmission and developing new therapeutic agents.
Toxicology: Forensic Investigations
In toxicology, the compound’s analogues have been identified in forensic investigations related to novel psychoactive substances . Understanding its metabolic pathways and detection in biological samples is crucial for the accurate interpretation of toxicology reports.
Bioavailability Studies: Drug Design
The incorporation of fluorine atoms, as seen in this compound, is a common strategy in drug design to enhance the bioavailability and metabolic stability of pharmaceuticals . This approach can lead to the development of drugs with improved pharmacokinetic profiles.
Drug Design: Designer Benzodiazepines
The compound’s framework is utilized in the design of designer benzodiazepines, which are a class of new psychoactive substances . These substances are designed to mimic the effects of traditional benzodiazepines, often with increased potency and altered pharmacodynamics.
Bioactive Compound Synthesis: Enzyme Inhibitors
Lastly, the compound serves as a precursor in the synthesis of bioactive compounds that act as enzyme inhibitors . These inhibitors can regulate various biological pathways, offering therapeutic potential for a range of diseases.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZWVCQALNXDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



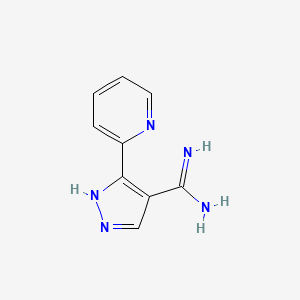

![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)
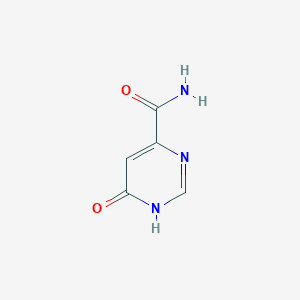
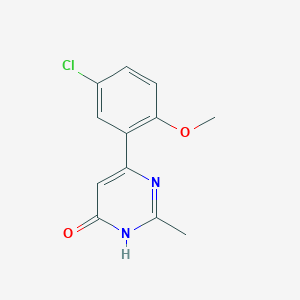
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1493689.png)

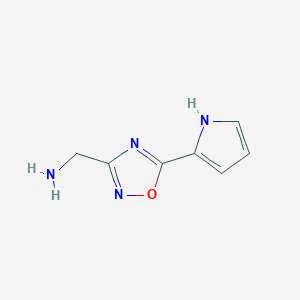
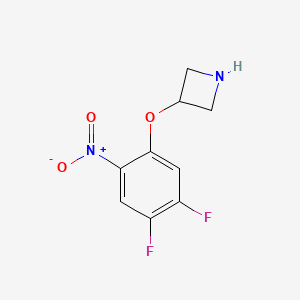
![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)

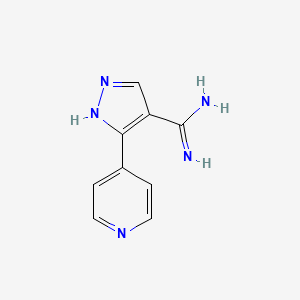
![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)
